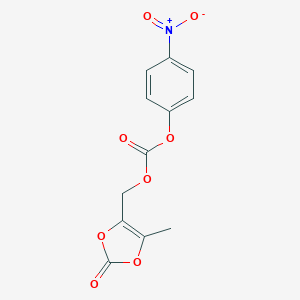

(5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate

Overview

Description

(5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate is a chemical compound with the molecular formula C12H9NO8 and a molecular weight of 295.21 g/mol . It is a pharmaceutical intermediate used in the preparation of various drugs, including ceftobiprole medocaril, a broad-spectrum, fifth-generation cephalosporin antibiotic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate typically involves the reaction of 4-nitrophenyl chloroformate with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The nitrophenyl group can be substituted with other nucleophiles.

Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding alcohol and carbonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.

Hydrolysis: This reaction is usually performed in the presence of water and a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

(5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Medicine: As a precursor in the synthesis of antibiotics like ceftobiprole medocaril.

Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. It reacts with various nucleophiles to form the desired drug molecules, which then exert their therapeutic effects by targeting specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

- (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloroformate

- (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate

- (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl benzoate

Uniqueness

(5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of ceftobiprole medocaril. Its nitrophenyl group provides a reactive site for nucleophilic substitution, making it a versatile compound in organic synthesis .

Biological Activity

(5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate, with the CAS number 173604-87-0, is a compound that has garnered attention for its potential biological activities, particularly as a pharmaceutical intermediate. This compound is primarily known for its role in the synthesis of Ceftobiprole medocaril, a broad-spectrum antibiotic effective against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Molecular Formula : C₁₂H₉N₁O₈

- Molecular Weight : 295.2 g/mol

- Synthesis : The compound is synthesized via the reaction of 4-Nitrophenyl chloroformate with Bis(4-nitrophenyl) carbonate, involving several purification steps to obtain the final product .

Antimicrobial Properties

The primary biological activity attributed to this compound is its use as an intermediate in the production of Ceftobiprole medocaril. Ceftobiprole is a fifth-generation cephalosporin antibiotic that exhibits potent activity against a range of gram-positive and some gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are critical for bacterial growth and division .

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in medicinal chemistry. For instance:

- Inhibition of MRSA : In laboratory settings, Ceftobiprole has demonstrated efficacy against MRSA strains, showing a minimum inhibitory concentration (MIC) that supports its clinical use in treating serious infections caused by resistant bacteria .

- Pharmacokinetics : The pharmacokinetic profile of Ceftobiprole indicates favorable absorption and distribution characteristics, making it suitable for intravenous administration in hospital settings .

- Synergistic Effects : Research has indicated that when combined with other antibiotics, Ceftobiprole can exhibit synergistic effects, enhancing its efficacy against resistant bacterial strains .

Safety and Toxicology

The safety profile of this compound indicates potential hazards associated with its use. The compound is classified under GHS hazard categories with warnings related to environmental toxicity (H411) and general hazards (H272) . Proper handling and disposal protocols must be followed to mitigate risks.

Comparative Analysis

| Property | This compound | Ceftobiprole Medocaril |

|---|---|---|

| Molecular Formula | C₁₂H₉N₁O₈ | C₁₃H₁₃N₃O₅S |

| Molecular Weight | 295.2 g/mol | 365.4 g/mol |

| Primary Use | Pharmaceutical Intermediate | Antibiotic |

| Activity Against | Gram-positive bacteria | Gram-positive & some gram-negative bacteria |

| Mechanism of Action | Inhibits cell wall synthesis | Binds to PBPs |

| Safety Classification | GHS03, GHS09 | Not specified |

Properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO8/c1-7-10(21-12(15)19-7)6-18-11(14)20-9-4-2-8(3-5-9)13(16)17/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGIKNSLLFWGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201177579 | |

| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173604-87-0 | |

| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173604-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.